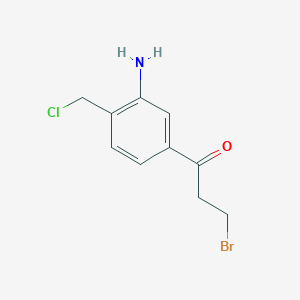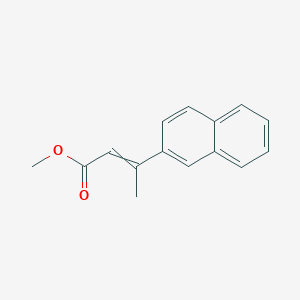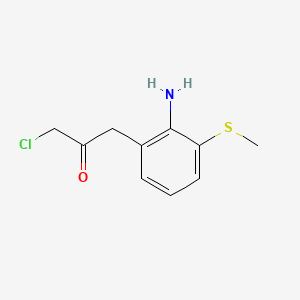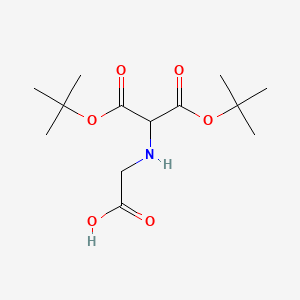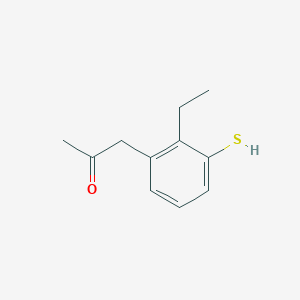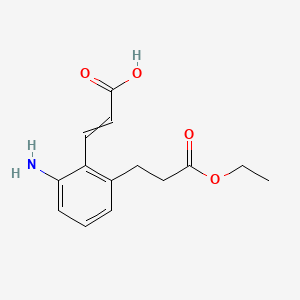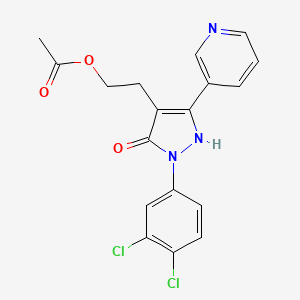
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate is a complex organic compound featuring a pyrazole ring substituted with a dichlorophenyl group, a hydroxyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a deoxygenated pyrazole derivative.
科学研究应用
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Imidazopyridines: These compounds share a similar pyridine ring structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
属性
分子式 |
C18H15Cl2N3O3 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC 名称 |
2-[2-(3,4-dichlorophenyl)-3-oxo-5-pyridin-3-yl-1H-pyrazol-4-yl]ethyl acetate |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-11(24)26-8-6-14-17(12-3-2-7-21-10-12)22-23(18(14)25)13-4-5-15(19)16(20)9-13/h2-5,7,9-10,22H,6,8H2,1H3 |
InChI 键 |
VCNWRCRRFQAKCP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


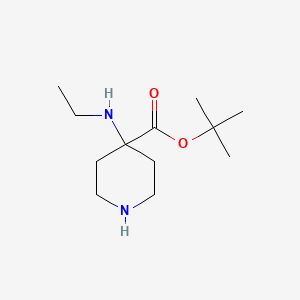
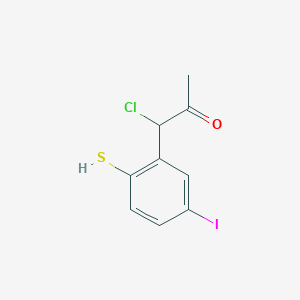


![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)

